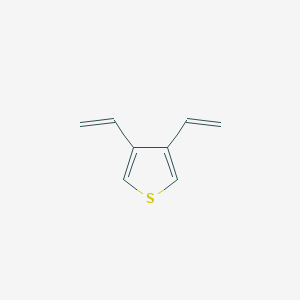
Thiophene, 3,4-diethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,4-diethenyl- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. Thiophene itself is known for its aromatic properties and is found in various natural and synthetic products. The 3,4-diethenyl substitution introduces vinyl groups at the 3 and 4 positions of the thiophene ring, potentially altering its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-diethenyl-thiophene, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This reaction involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives.
Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or potassium ethyl xanthate (EtOCS2K) to form substituted thiophenes.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is scalable and provides good yields of the desired thiophene compounds .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-diethenyl- can undergo various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: Thiophenes can be oxidized to form sulfoxides and sulfones.
Addition Reactions: Thiophenes can participate in Diels-Alder reactions with activated dienophiles, although they are less reactive than furans.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Major Products Formed
Nitration: 2-nitrothiophene and 2,5-dinitrothiophene.
Sulfonation: Thiophene sulfonic acids.
Oxidation: Thiophene sulfoxides and sulfones.
Scientific Research Applications
Thiophene, 3,4-diethenyl- has various applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3,4-diethenyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiophene, 3,4-diethenyl- can be compared with other thiophene derivatives:
Thiophene: The parent compound, thiophene, lacks the vinyl substitutions and has different reactivity and applications.
2,5-Dimethylthiophene: This compound has methyl groups at the 2 and 5 positions, altering its electronic properties compared to 3,4-diethenyl-thiophene.
Benzothiophene: Contains a fused benzene ring, which significantly changes its chemical behavior and applications.
Conclusion
Thiophene, 3,4-diethenyl- is a versatile compound with unique chemical properties and a wide range of applications in various fields
Properties
CAS No. |
138354-62-8 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
3,4-bis(ethenyl)thiophene |
InChI |
InChI=1S/C8H8S/c1-3-7-5-9-6-8(7)4-2/h3-6H,1-2H2 |
InChI Key |
HBZZGDHDOZPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















